![molecular formula C25H26O4 B14245476 4-[Bis(4-methoxyphenyl)(phenyl)methoxy]but-2-en-1-ol CAS No. 402491-04-7](/img/structure/B14245476.png)
4-[Bis(4-methoxyphenyl)(phenyl)methoxy]but-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Bis(4-methoxyphenyl)(phenyl)methoxy]but-2-en-1-ol is an organic compound characterized by its complex structure, which includes multiple aromatic rings and a butenol side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-methoxyphenyl)(phenyl)methoxy]but-2-en-1-ol typically involves multiple steps, including Friedel-Crafts acylation, reduction, and nitration . The reaction conditions often require the use of catalysts such as palladium and specific reagents to achieve the desired transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
4-[Bis(4-methoxyphenyl)(phenyl)methoxy]but-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts are often used in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
科学的研究の応用
4-[Bis(4-methoxyphenyl)(phenyl)methoxy]but-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of advanced materials, such as polymers and resins.
作用機序
The mechanism of action of 4-[Bis(4-methoxyphenyl)(phenyl)methoxy]but-2-en-1-ol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific enzymes or receptors .
類似化合物との比較
Similar Compounds
1,2-Bis(4-methoxyphenyl)ethyne: This compound shares similar structural features but differs in its ethyne linkage.
6-({6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexyl}disulfanyl)-1-hexanol: This compound has a similar aromatic structure but includes a disulfanyl and hexyl group.
特性
CAS番号 |
402491-04-7 |
|---|---|
分子式 |
C25H26O4 |
分子量 |
390.5 g/mol |
IUPAC名 |
4-[bis(4-methoxyphenyl)-phenylmethoxy]but-2-en-1-ol |
InChI |
InChI=1S/C25H26O4/c1-27-23-14-10-21(11-15-23)25(29-19-7-6-18-26,20-8-4-3-5-9-20)22-12-16-24(28-2)17-13-22/h3-17,26H,18-19H2,1-2H3 |
InChIキー |
YHKZVHIEKGNVPT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


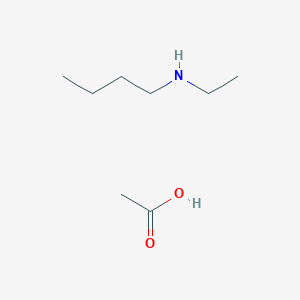
![9-[2,5-Bis(chloromethyl)phenyl]-9H-carbazole](/img/structure/B14245401.png)
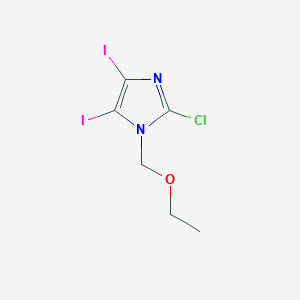
![L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B14245419.png)
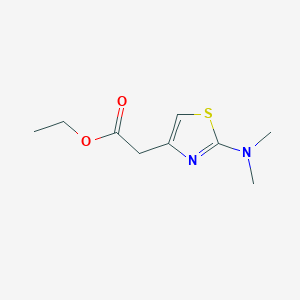
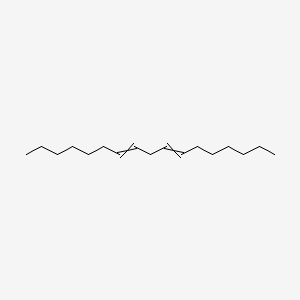
![4-{4-(3-Methylphenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14245440.png)
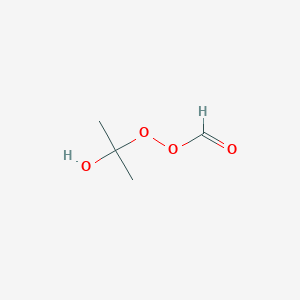

![5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B14245456.png)
![But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane](/img/structure/B14245459.png)


![2-Propanol, 1,1,1-trifluoro-3-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-](/img/structure/B14245486.png)
